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Cat. No.: B1668204 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of Cafedrine, a cardiac stimulant

and antihypotensive agent, for its potential application in emergency medicine research. The

information is based on its established use, primarily in combination with Theodrenaline, for

managing hypotensive states.

Introduction
Cafedrine is a pharmaceutical compound that acts as a cardiac stimulant and is used to raise

blood pressure in hypotensive emergencies.[1][2] It is a molecular combination of norephedrine

and theophylline.[1][2] In clinical practice, particularly in Germany, it is commonly administered

in a 20:1 fixed-ratio combination with theodrenaline (a conjugate of noradrenaline and

theophylline) under the brand name Akrinor® to manage hypotension during anesthesia and in

emergency situations.[3][4][5] The primary effect of this combination is a rapid increase in

mean arterial pressure (MAP), mainly by boosting cardiac output and stroke volume, while

typically not significantly altering heart rate or systemic vascular resistance.[1][5]

Mechanism of Action
The clinical effects of the cafedrine/theodrenaline combination are mediated through a dual

mechanism involving both direct and indirect sympathomimetic actions, as well as

phosphodiesterase (PDE) inhibition.[1][6][7]
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Adrenergic Stimulation: The norephedrine component of cafedrine and the noradrenaline

component of theodrenaline stimulate β1-adrenoceptors in the heart, leading to increased

inotropy (cardiac contractility).[6] The norephedrine part also triggers the release of

endogenous noradrenaline from nerve endings.[6] The noradrenaline in theodrenaline also

acts on α1-adrenoceptors in vascular smooth muscle.[6]

Phosphodiesterase (PDE) Inhibition: The theophylline component in both cafedrine and

theodrenaline non-selectively inhibits PDEs.[1][6] By inhibiting PDE3, the degradation of

cyclic adenosine monophosphate (cAMP) is reduced, leading to higher intracellular cAMP

levels. This reinforces the effects of β1-adrenoceptor stimulation, further enhancing cardiac

contractility.[3][6]

Signaling Pathway in Cardiomyocytes
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Proposed mechanism of action of cafedrine/theodrenaline in cardiomyocytes.[3][6]
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Quantitative Data from Clinical Studies
The following tables summarize quantitative data from various studies investigating the effects

of the cafedrine/theodrenaline combination. It is important to note that much of this data

comes from studies on intraoperative hypotension.

Table 1: Efficacy of Cafedrine/Theodrenaline in
Increasing Mean Arterial Pressure (MAP)
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Study
Population

Intervention
Mean MAP
Increase

Time to Effect Reference

Patients under

general/regional

anesthesia

53 ± 30 / 2.65 ±

1.5 mg

cafedrine/theodr

enaline

11 ± 14 mmHg 5 min [8]

14 ± 16 mmHg 10 min [8]

Patients under

general/regional

anesthesia

1.25 ± 1.0 /

0.064 ± 0.05

mg/kg

cafedrine/theodr

enaline

11 ± 16 mmHg 5 min [3][8]

Patients under

epidural

anesthesia

100/5 mg

cafedrine/theodr

enaline

43.0% increase Not specified [3][8]

Parturients with

spinal anesthesia

for C-section

43 ± 11 / 2.2 ±

0.6 mg

cafedrine/theodr

enaline

8.6 mmHg

(systolic)
1 min [3]

Patients with

myocardial injury

and hypotension

Intramuscular

administration
49 mmHg Not specified [4]

Healthy subjects
Intramuscular

administration
18 mmHg Not specified [4]

Patients under

anesthesia

1.27 ± 1.0 mg/kg

cafedrine; 64 ±

50 µg/kg

theodrenaline

11 ± 16 mmHg 5 min [9][10]

Peak at 17.4 ±

9.0 min
[9][10]
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Table 2: Dosage and Factors Influencing
Cafedrine/Theodrenaline Efficacy

Parameter Finding Reference

ED50 for 10% MAP Increase 1.49/0.075 mg/kg at 5 min [3][8]

0.53/0.027 mg/kg at 10 min [3][8]

Gender
More substantial effect in

females
[3][8]

Time to 10% MAP increase:

7.2 ± 4.6 min (women) vs. 8.6

± 6.3 min (men)

[9][10]

Heart Failure Less substantial effect [3][8]

Higher dose required: 1.78 ±

1.67 mg/kg vs. 1.16 ± 0.77

mg/kg in healthy patients for

similar MAP increase

[9][10][11][12]

Baseline MAP
Less substantial effect with

higher baseline MAP
[3][8]

Beta-Blocker Therapy
Delayed onset and decreased

effect size
[3]

Prolonged time to 10% MAP

increase: 9.0 ± 7.0 min vs. 7.3

± 4.3 min

[9][10]

Experimental Protocols
While specific, detailed experimental protocols for emergency medicine research are not

readily available in the literature, the following protocols are synthesized from the

methodologies of published clinical trials. These can be adapted for future research.
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Protocol 1: Prospective, Comparative, Non-
Interventional Study of Cafedrine/Theodrenaline for
Acute Hypotension
This protocol is based on the design of the HYPOTENS study.[13][14][15][16]

Objective: To compare the effectiveness and safety of cafedrine/theodrenaline versus a

standard vasopressor (e.g., ephedrine) for the treatment of acute hypotension in a real-world

setting.

Study Design: A national, multicenter, prospective, open-label, two-arm, non-interventional

study.

Patient Population:

Inclusion Criteria: Hospitalized patients receiving IV bolus administration of

cafedrine/theodrenaline or the comparator for acute arterial hypotension.[14][15] Patients

must be under continuous blood pressure and heart rate monitoring.[14][15]

Exclusion Criteria: Known contraindications to either drug, including hypersensitivity,

hypertensive crisis, narrow-angle glaucoma, and pheochromocytoma.[14][16]

Intervention:

Treatment Arm 1: Administration of cafedrine/theodrenaline (e.g., Akrinor®) as per standard

institutional practice for acute hypotension.

Treatment Arm 2: Administration of the comparator vasopressor (e.g., ephedrine) as per

standard institutional practice.

Data Collection and Endpoints:

Primary Endpoints:

Rapidity of onset of action.

Precision of blood pressure restoration without significant increases in heart rate.
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Secondary Endpoints:

Physician satisfaction with treatment.

Number of additional vasopressor boluses required.

Incidence of adverse events (e.g., tachycardia, arrhythmia).

Workflow Diagram:
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Workflow for a non-interventional comparative study.
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Protocol 2: Randomized Controlled Trial of
Cafedrine/Theodrenaline vs. Noradrenaline for
Hypotension
This protocol is based on the design of the HERO study.[17][18]

Objective: To compare the hemodynamic effects of cafedrine/theodrenaline versus

noradrenaline for the treatment of hypotension.

Study Design: A randomized, parallel-group, multicenter, open-label study.

Patient Population:

Inclusion Criteria: Adult patients (e.g., ≥50 years, ASA classification III–IV) undergoing

elective procedures who develop hypotension (e.g., MAP <70 mmHg).[17]

Exclusion Criteria: As per standard contraindications and study-specific criteria.

Intervention:

Bolus Phase (0-20 mins): Upon onset of hypotension, patients are randomized to receive

either a bolus injection of cafedrine/theodrenaline or noradrenaline.[17]

Infusion Phase (21-40 mins): Following the bolus phase, a continuous infusion of the

assigned drug is administered to maintain a target MAP (e.g., 90 mmHg).[17]

Hemodynamic Monitoring: Advanced hemodynamic monitoring to capture real-time data on:

Mean Arterial Pressure (MAP)

Cardiac Index (CI)

Stroke Volume (SV)

Systemic Vascular Resistance (SVR)[17]

Endpoints:
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Primary Endpoints:

Difference in average MAP during the infusion phase.

Difference in average cardiac index during the bolus phase.[17]

Secondary Endpoints:

Changes in other hemodynamic parameters.

Requirement for additional vasopressor support.

Incidence of adverse events.

Logical Relationship Diagram:

Hypotheses

C/T is non-inferior to NA in maintaining MAP (infusion) C/T is superior to NA in increasing Cardiac Index (bolus)
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Logical relationships in the HERO study design.[17]
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Conclusion and Future Research Directions
Cafedrine, particularly in combination with theodrenaline, presents a viable option for the

management of hypotensive states in emergency and critical care settings.[3][4] Its mechanism

of action, which primarily increases cardiac output without significantly affecting heart rate,

offers potential advantages over other vasopressors.[1][3] However, much of the existing

research is focused on its use during anesthesia and is largely concentrated in Germany.[3][4]

[5]

Future research should focus on:

Comprehensive pharmacokinetic and pharmacodynamic studies of cafedrine as a single

agent and in combination with theodrenaline.[3]

Large-scale, randomized controlled trials specifically in emergency medicine patient

populations (e.g., non-hemorrhagic shock).[3]

Further elucidation of the precise contributions of each component (norephedrine,

theophylline, noradrenaline) to the overall clinical effect.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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